Protostemotinine

Description

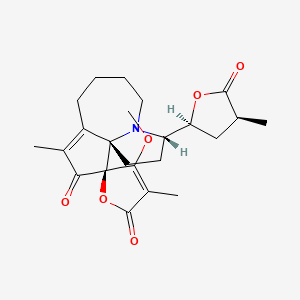

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-NMXNWEJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and First Isolation of Protostemotinine from Stemona sessilifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemotinine, a unique alkaloid belonging to the Stemoamide group, was first discovered and isolated from the roots and rhizomes of Stemona sessilifolia. This technical guide provides a comprehensive overview of the initial discovery, isolation, and structural elucidation of this compound. While the original publication with the specific quantitative data and detailed experimental protocols from the first isolation is not readily accessible in publicly available literature, this guide furnishes a detailed, representative methodology based on common practices for isolating alkaloids from Stemona species. It also collates the known physicochemical and spectroscopic properties of this compound and presents a logical workflow for its extraction and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the Stemona alkaloids.

Introduction

The Stemona genus, belonging to the Stemonaceae family, is a rich source of structurally diverse and biologically active alkaloids. These plants have a long history of use in traditional medicine, particularly for treating respiratory ailments and as insecticides. This compound is a notable member of the Stemoamide class of alkaloids, first isolated from Stemona sessilifolia. Its structure was established through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray analysis. This guide aims to provide an in-depth look at the discovery and initial characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₂₃H₂₉NO₆ |

| Molecular Weight | 415.48 g/mol |

| CAS Number | 169534-85-4 |

| Appearance | White crystalline solid |

| Plant Source | Stemona sessilifolia (Miq.) Miq. |

| Alkaloid Group | Stemoamide |

Experimental Protocols: First Isolation and Purification

While the precise details of the original isolation protocol are not available, a general and plausible methodology for the extraction and purification of this compound from the roots of Stemona sessilifolia is outlined below. This protocol is based on established methods for the isolation of alkaloids from Stemona species.

Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Stemona sessilifolia are collected.

-

Preparation: The plant material is washed, air-dried, and then coarsely powdered.

Extraction

-

The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum extraction of the alkaloids.

-

The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

-

The crude extract is suspended in a 2% aqueous sulfuric acid solution and filtered.

-

The acidic aqueous solution is then washed with chloroform to remove neutral and acidic compounds.

-

The acidic solution is basified to a pH of 9-10 with a 25% ammonia solution.

-

The basified solution is then extracted with chloroform. The chloroform fractions, containing the crude alkaloids, are combined.

-

The combined chloroform extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the total crude alkaloids.

Chromatographic Purification

-

Silica Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a silica gel column.

-

Elution Gradient: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Recrystallization: Fractions containing this compound are further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, crystalline this compound.

Structure Elucidation

The determination of the complex structure of this compound was accomplished through a combination of modern spectroscopic techniques. A summary of the spectroscopic data used for its characterization is presented in Table 2.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Presence of functional groups such as carbonyls (C=O) and C-O bonds. |

| Mass Spectrometry (MS) | Determination of the molecular weight and molecular formula. |

| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and the connectivity of the atoms. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure and stereochemistry. |

Visualizations

Experimental Workflow for the Isolation of this compound

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Stemona sessilifolia.

Caption: General workflow for the isolation of this compound.

Logical Relationship of Structural Elucidation Techniques

The following diagram shows the logical relationship and the information flow between the different spectroscopic techniques used for the structural elucidation of this compound.

Caption: Interplay of techniques in structure elucidation.

Conclusion

This compound stands as a significant discovery within the rich chemical landscape of Stemona alkaloids. While the precise historical details of its first isolation require access to the original primary literature, this guide provides a robust framework for understanding the process. The detailed representative methodology, coupled with the collated physicochemical and spectroscopic data, offers valuable insights for researchers. Further investigation into the pharmacological properties of this compound is warranted, building upon the foundational knowledge of its discovery and characterization.

The Enigmatic Path to Protostemotinine: A Technical Guide to its Putative Biosynthesis in Stemona Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protostemotinine, a member of the structurally complex and diverse family of Stemona alkaloids, holds significant interest within the scientific community due to its potential pharmacological activities. These alkaloids are primarily isolated from the roots of various Stemona species, plants with a long history of use in traditional medicine across Southeast Asia. The intricate molecular architecture of this compound, characterized by a distinctive pyrido[1,2-a]azepine core, presents a fascinating puzzle in the field of natural product biosynthesis. While the complete biosynthetic pathway of this compound has yet to be fully elucidated, extensive research on related Stemona alkaloids allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, integrating available data and analogous experimental methodologies to serve as a valuable resource for researchers in phytochemistry, synthetic biology, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from fundamental primary metabolites, namely L-ornithine, glutamic acid, and acetate units, the latter being channeled through polyketide synthesis. The proposed pathway involves the formation of a key intermediate, a pyrrolo[1,2-a]azepine or a related precursor, which then undergoes a ring expansion to form the characteristic pyrido[1,2-a]azepine core of this compound.

A plausible biosynthetic route, synthesized from various studies on Stemona alkaloid biogenesis, is depicted below. This pathway highlights the key proposed intermediates and enzymatic transformations.

Unveiling the Bioactive Potential of Protostemotinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemotinine, a Stemona alkaloid also identified as Maistemonine, has demonstrated notable biological activities, primarily as an antitussive and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its pharmacological effects, underlying mechanisms where known, and the experimental methodologies used for its evaluation. All available quantitative data has been compiled for comparative analysis, and key experimental workflows and putative signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a structurally complex alkaloid isolated from the roots and rhizomes of Stemona sessilifolia. The Stemona genus has a rich history in traditional medicine, particularly in Southeast Asia, where its extracts have been utilized for their antitussive, insecticidal, and anti-inflammatory properties. Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, including this compound, which are believed to be the primary bioactive constituents. This document serves as a detailed resource for researchers and professionals in drug development, consolidating the available data on the biological activities of this compound to guide future research and development efforts.

Biological Activities of this compound

Current research has primarily focused on three key biological activities of this compound: antitussive, anti-inflammatory, and to a lesser extent, insecticidal effects.

Antitussive Activity

This compound has been identified as a significant contributor to the traditional use of Stemona species for cough relief.

Quantitative Data:

| Compound | Assay | Model System | Efficacy | Reference |

| This compound (Maistemonine) | Citric Acid-Induced Cough | Guinea Pig | Significant antitussive activity | [1][2] |

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs [1][2]

This assay evaluates the potential of a compound to suppress chemically-induced cough reflexes.

-

Animal Model: Male Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.

-

Cough Induction: A nebulized solution of citric acid (e.g., 0.4 M) is delivered into a whole-body plethysmograph chamber containing the guinea pig.

-

Treatment: Test compounds, such as this compound, are administered peripherally (e.g., intraperitoneally) at various doses prior to citric acid exposure. A control group receives a vehicle, and a positive control group may receive a known antitussive agent like codeine.

-

Data Collection: The number of coughs is recorded for a defined period during and after citric acid exposure.

-

Analysis: The percentage inhibition of the cough response is calculated for each treatment group relative to the vehicle control.

Experimental Workflow: Antitussive Activity Screening

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of maistemonine-class alkaloids, to which this compound belongs.

Quantitative Data:

While specific IC50 values for this compound are not yet published, newly identified maistemonine-class alkaloids have shown promising results.[3][4]

| Compound | Assay | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) | Reference |

| Stemajapine A | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 | 19.7 | Dexamethasone | 11.7 | [3] |

| Stemajapine C | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 | 13.8 | Dexamethasone | 11.7 | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages) [3][4]

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response, leading to the production of nitric oxide (NO).

-

Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Putative Anti-inflammatory Signaling Pathway

Based on the general mechanism of anti-inflammatory agents that inhibit LPS-induced NO production, this compound may interfere with the NF-κB signaling pathway.

Insecticidal Activity

While specific data for this compound is limited, Stemona alkaloids, in general, are known for their potent insecticidal properties.

Quantitative Data:

Data for closely related Stemona alkaloids against the polyphagous pest Spodoptera littoralis is available.

| Compound | Assay | Insect Species | LC50 (ppm) |

| Didehydrostemofoline | Chronic Feeding Bioassay | Spodoptera littoralis | 0.84 |

| Stemofoline | Chronic Feeding Bioassay | Spodoptera littoralis | 2.4 |

Experimental Protocol: Insecticidal Chronic Feeding Bioassay

This method assesses the toxicity of a compound when ingested by an insect over an extended period.

-

Insect Rearing: Larvae of the target insect species (e.g., Spodoptera littoralis) are reared under controlled laboratory conditions.

-

Diet Preparation: An artificial diet is prepared and spiked with various concentrations of the test compound. A control diet contains only the solvent used to dissolve the compound.

-

Exposure: Neonate larvae are placed on the treated diet and allowed to feed for a set period (e.g., 5-7 days).

-

Data Collection: Mortality and larval weight are recorded at the end of the exposure period.

-

Analysis: The LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to cause a 50% reduction in growth) values are calculated.

Conclusion and Future Directions

This compound (Maistemonine) is a promising natural product with demonstrated antitussive and potential anti-inflammatory activities. The available data, primarily from in vivo and in vitro studies of Stemona alkaloids, provides a solid foundation for further investigation.

Future research should focus on:

-

Quantitative Efficacy: Determining the precise ED50 and IC50 values for this compound in various bioassays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in its antitussive and anti-inflammatory effects.

-

Structure-Activity Relationship: Investigating how the unique structural features of this compound contribute to its biological activities.

-

Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent.

References

Preliminary In-Vitro Screening of Protostemotinine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the preliminary in-vitro screening of Protostemotinine, a prominent alkaloid isolated from the Stemona genus. Due to a lack of direct experimental data on this compound, this guide synthesizes findings from studies on closely related Stemona alkaloids to extrapolate its potential therapeutic applications. The primary focus is on its potential cytotoxic, anti-inflammatory, and neurotrophic properties. Detailed experimental protocols for key in-vitro assays are provided to facilitate further research. All quantitative data from related compounds is summarized, and relevant signaling pathways and experimental workflows are visualized using the DOT language. This guide serves as a foundational resource for researchers initiating studies on this compound and other Stemona alkaloids.

Introduction

This compound is a major alkaloid found in plants of the Stemona genus, which have a long history of use in traditional medicine across Southeast Asia for treating respiratory ailments and parasitic infections. Modern pharmacological studies have begun to explore the therapeutic potential of Stemona alkaloids, revealing a range of biological activities, including anti-inflammatory, antitussive, and insecticidal effects. While direct in-vitro studies on this compound are limited, research on other alkaloids from Stemona species, such as Stemona tuberosa and Stemona japonica, provides valuable insights into its potential pharmacological profile. This document aims to consolidate the available data on related compounds to build a preliminary in-vitro therapeutic profile for this compound.

Potential Therapeutic Applications: In-Vitro Evidence from Stemona Alkaloids

Based on studies of various Stemona alkaloids, this compound is hypothesized to possess cytotoxic, anti-inflammatory, and neurotrophic activities.

Cytotoxic and Apoptotic Potential in Cancer Cells

Extracts from Stemona tuberosa have demonstrated cytotoxic effects against several human cancer cell lines. While specific data for this compound is not available, the general cytotoxicity of Stemona extracts suggests that its constituent alkaloids may contribute to these effects. One study indicated that the methanolic extract of S. tuberosa showed the highest toxicity against A549 human lung adenocarcinoma cells[1]. The dichloromethane fraction of S. tuberosa has also been reported to induce apoptosis in Medullary Thyroid Carcinoma[1]. Furthermore, some Stemona alkaloids, like stemofoline, have been shown to increase the chemosensitivity of multidrug-resistant cancer cells by modulating P-glycoprotein[2][3].

Table 1: Cytotoxic Activity of Stemona Species Extracts on Cancer Cell Lines

| Plant Species | Extract Type | Cancer Cell Line | Observed Effect | Reference |

| Stemona tuberosa | Methanolic | A549 (Lung Adenocarcinoma) | Highest toxicity among various solvent extracts | [1] |

| Stemona tuberosa | Dichloromethane | Medullary Thyroid Carcinoma | Induction of apoptosis | [1] |

| Stemona aphylla, S. burkillii | - | KB-V1 (Multidrug-resistant cervical carcinoma) | Increased sensitivity to chemotherapeutic agents | [2][3] |

Anti-Inflammatory Potential

Several studies have investigated the anti-inflammatory properties of Stemona alkaloids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Excessive NO production is a key mediator in the inflammatory process[4][5].

A study on alkaloids from Stemona tuberosa identified several compounds that inhibit NO production. For instance, one compound showed a significant inhibitory effect, while others demonstrated moderate activity[6][7]. Another study on Stemona japonica reported two new alkaloids, stemjapine A and stemjapine C, with anti-inflammatory activity, exhibiting IC50 values of 19.7 µM and 13.8 µM, respectively, for the inhibition of NO production[8][9]. These findings suggest that this compound may also possess anti-inflammatory properties.

Table 2: Inhibitory Effects of Stemona Alkaloids on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

| Alkaloid/Compound Source | Alkaloid Name/Fraction | IC50 Value (µM) | Reference |

| Stemona japonica | Stemjapine A | 19.7 | [8][9] |

| Stemona japonica | Stemjapine C | 13.8 | [8][9] |

| Stemona tuberosa | Compound 4 | Obvious inhibitory effect (no IC50) | [6][7] |

| Stemona tuberosa | Compounds 3, 6, 18, 28 | Moderate inhibitory activity (no IC50) | [6][7] |

| Stemona tuberosa | Bisdehydroneotuberostemonine, Epibisdehydrotuberostemonine J, Bisdehydrotuberostemonine | Significant inhibition at 100 µM | [10][11] |

Neurotrophic Potential

The neurotrophic potential of this compound has not been directly investigated. However, many natural compounds have been shown to promote neurite outgrowth, a crucial process for neuronal development and regeneration[12]. Research into the effects of Stemona alkaloids on neuronal cells is a promising area for future investigation to determine if they can enhance neurite extension, potentially through pathways involving nerve growth factor (NGF) signaling[12][13].

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in-vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the growth of neurites from neuronal cells, such as PC12 cells.

Protocol:

-

Cell Seeding: Seed PC12 cells on plates coated with an extracellular matrix protein (e.g., collagen or laminin).

-

Differentiation Induction: Treat the cells with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

-

Compound Treatment: Add various concentrations of this compound to the culture medium.

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using image analysis software.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by Stemona alkaloids and a general workflow for in-vitro screening.

Caption: General workflow for in-vitro screening of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The preliminary in-vitro screening of compounds related to this compound suggests that it holds potential as a therapeutic agent, particularly in the areas of cancer and inflammation. The anti-inflammatory activity of several Stemona alkaloids is the most well-documented, with clear evidence of nitric oxide inhibition. The cytotoxic effects of Stemona extracts on cancer cells also warrant further investigation into the specific role of this compound. The neurotrophic potential remains an unexplored but promising avenue of research.

Future studies should focus on isolating pure this compound and conducting the described in-vitro assays to obtain direct quantitative data. Mechanistic studies should also be performed to elucidate the specific signaling pathways modulated by this compound. This foundational research will be critical in validating its therapeutic potential and guiding future pre-clinical and clinical development.

References

- 1. Anticancer activity of Stemona tuberosa (wild asparagus) against type-II human lung adenocarcinoma (A549) cells and identification of SRC inhibitor using integrated network pharmacology and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stemona alkaloids, from traditional Thai medicine, increase chemosensitivity via P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory maistemonine-class alkaloids of Stemona japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.korea.ac.kr [pure.korea.ac.kr]

- 12. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurite Outgrowth-Promoting Activity of Compounds in PC12 Cells from Sunflower Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on the Mechanism of Action of Protostemonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemonine, a prominent alkaloid derived from the roots of Stemona species, has been the subject of early-stage research elucidating its dual-action biological profile. This technical guide synthesizes the foundational scientific findings on the insecticidal and anti-inflammatory mechanisms of action of Protostemonine. A key discovery in its insecticidal properties points to the antagonism of insect nicotinic acetylcholine receptors (nAChRs) by a derivative of Protostemonine. Concurrently, its anti-inflammatory effects are attributed to the modulation of critical intracellular signaling cascades, specifically the MAPK/AKT and STAT6 pathways. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.

Insecticidal Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

Early investigations into the insecticidal properties of Stemona alkaloids have identified the nervous system of insects as a primary target. Research has demonstrated that a derivative of protostemonine, 13-demethoxy-11(S),12(R)-dihydroprotostemonine, functions as an antagonist of insect nicotinic acetylcholine receptors (nAChRs)[1]. This interaction disrupts cholinergic neurotransmission, leading to paralysis and eventual death of the insect.

Quantitative Data

| Compound | Target | Activity | Reference |

| 13-demethoxy-11(S),12(R)-dihydroprotostemonine | Insect Nicotinic Acetylcholine Receptor | Antagonist | [1] |

| 16-hydroxystemofoline | Insect Nicotinic Acetylcholine Receptor | Agonist | [1] |

Experimental Protocols

1.2.1 In Vitro Electrophysiological Assay on Insect Nicotinic Acetylcholine Receptors

The following is a representative protocol for assessing the antagonist activity of compounds on insect nAChRs using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing the receptor.

Materials:

-

Xenopus laevis oocytes

-

cRNA of insect nAChR subunits

-

Collagenase Type IA

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Two-electrode voltage-clamp amplifier

-

Glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl

-

Protostemonine or its derivatives

-

Acetylcholine (ACh)

Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and treat with 1.5 mg/mL collagenase in Ca2+-free OR2 solution to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired insect nAChR subunits. Incubate the injected oocytes at 16-18°C in ND96 solution supplemented with 50 µg/mL gentamycin for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two glass microelectrodes for voltage clamping and current recording.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

-

Compound Application:

-

Apply acetylcholine (ACh) at its EC50 concentration to elicit a control inward current.

-

Wash the oocyte with ND96 solution until the current returns to baseline.

-

Pre-apply Protostemonine or its derivative at the desired concentration for 2 minutes.

-

Co-apply the test compound with ACh (EC50) and record the current response.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the presence and absence of the test compound.

-

Calculate the percentage of inhibition caused by the test compound.

-

Determine the IC50 value by testing a range of concentrations and fitting the data to a dose-response curve.

-

1.2.2 Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This representative protocol describes a competitive binding assay to determine the affinity of a test compound for insect nAChRs.

Materials:

-

Insect neuronal membrane preparation expressing nAChRs

-

Radioligand (e.g., [3H]imidacloprid or [3H]epibatidine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Protostemonine

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the insect neuronal membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Protostemonine. The total volume is brought up with binding buffer.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Protostemonine.

-

Calculate the IC50 value from the resulting competition curve and determine the Ki value using the Cheng-Prusoff equation.

-

Visualization of the Proposed Insecticidal Mechanism

Caption: Proposed insecticidal mechanism of a Protostemonine derivative.

Anti-inflammatory Mechanism of Action

Protostemonine has demonstrated significant anti-inflammatory properties in preclinical models. The primary mechanisms identified involve the inhibition of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways, as well as the Signal Transducer and Activator of Transcription 6 (STAT6) pathway.

Inhibition of MAPK and AKT Signaling Pathways

In studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, Protostemonine has been shown to inhibit the phosphorylation of MAPKs (such as p38) and AKT. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.[2]

2.1.1 Quantitative Data

The following table summarizes the dose-dependent inhibitory effects of Protostemonine on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

| Analyte | Protostemonine Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 1 | ~20% | [3] |

| 3 | ~40% | [3] | |

| 10 | ~60% | [3] | |

| 30 | ~80% | [3] | |

| 100 | >90% | [3] | |

| TNF-α mRNA | 10 | Significant Reduction | [3] |

| 30 | Significant Reduction | [3] | |

| 100 | Significant Reduction | [3] | |

| IL-6 mRNA | 10 | Significant Reduction | [3] |

| 30 | Significant Reduction | [3] | |

| 100 | Significant Reduction | [3] | |

| IL-1β mRNA | 10 | Significant Reduction | [3] |

| 30 | Significant Reduction | [3] | |

| 100 | Significant Reduction | [3] |

2.1.2 Experimental Protocols

2.1.2.1 Cell Culture and Treatment for In Vitro Anti-inflammatory Assays

This protocol outlines the general procedure for culturing RAW264.7 macrophages and treating them to assess the anti-inflammatory effects of Protostemonine.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Protostemonine

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for NO assay) at a density that allows for approximately 80-90% confluency at the time of treatment.

-

Pre-treatment: Pre-treat the cells with varying concentrations of Protostemonine (e.g., 1, 3, 10, 30, 100 µM) for 30 minutes.

-

Stimulation: Stimulate the cells with LPS (e.g., 0.1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine protein analysis, shorter times for phosphorylation studies).

-

Sample Collection:

-

For NO and cytokine analysis, collect the cell culture supernatant.

-

For Western blot analysis, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

-

2.1.2.2 Western Blot for Phosphorylated MAPK and AKT

This is a representative protocol for detecting the phosphorylation status of MAPK and AKT.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins.

2.1.2.3 Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

Cell culture supernatant

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plate

Protocol:

-

Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

-

Sample Preparation: Add cell culture supernatant to the wells of a 96-well plate.

-

Griess Reaction: Add an equal volume of Griess Reagent to each well containing the standards and samples.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

2.1.2.4 Cytokine Measurement by ELISA

This is a representative protocol for a sandwich ELISA to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Materials:

-

Cell culture supernatant

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Recombinant cytokine standard

Protocol:

-

Standard and Sample Addition: Add the cytokine standards and cell culture supernatants to the wells of the ELISA plate and incubate.

-

Washing: Wash the plate several times with wash buffer.

-

Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Wash the plate.

-

Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate.

-

Washing: Wash the plate.

-

Substrate Addition: Add TMB substrate to each well and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Calculation: Calculate the cytokine concentration in the samples from the standard curve.

Inhibition of STAT6 Signaling Pathway

In the context of allergic inflammation, such as asthma, Protostemonine has been found to attenuate the IL-4-induced phosphorylation of STAT6.[4] This action leads to a reduction in the expression of M2 macrophage markers, suggesting a role for Protostemonine in modulating immune responses.

2.2.1 Experimental Protocol: Western Blot for Phosphorylated STAT6

The protocol is similar to that described in section 2.1.2.2, with the following modifications:

-

Cell Stimulation: Cells (e.g., bone marrow-derived macrophages) are stimulated with IL-4.

-

Primary Antibodies: Use primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.

Visualization of Anti-inflammatory Signaling Pathways and Workflows

Caption: Anti-inflammatory signaling pathways inhibited by Protostemonine.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Early research on Protostemonine has established a foundation for its potential therapeutic applications, highlighting a dual mechanism of action that encompasses both insecticidal and anti-inflammatory activities. Its ability to antagonize insect nicotinic acetylcholine receptors provides a clear rationale for its traditional use as an insecticide and a promising avenue for the development of novel pest control agents. Furthermore, its capacity to modulate key inflammatory signaling pathways, including MAPK/AKT and STAT6, underscores its potential as a lead compound for the development of new anti-inflammatory drugs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these initial findings, including detailed experimental methodologies to facilitate further investigation into the multifaceted therapeutic potential of Protostemonine. Further research is warranted to determine the specific binding affinities of Protostemonine to its molecular targets and to fully elucidate the downstream consequences of its signaling modulation in various disease models.

References

- 1. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protostemonine attenuates alternatively activated macrophage and DRA-induced asthmatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Protostemotinine for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protostemotinine is a naturally occurring alkaloid belonging to the Stemona alkaloid family. Isolated from the roots of Stemona sessilifolia, this complex molecule has garnered interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its use in laboratory research and drug discovery endeavors. While the complete spectroscopic and biological profile of this compound is not yet fully elucidated in publicly available literature, this document consolidates the existing data to serve as a foundational resource.

Physicochemical Properties

This compound is a solid, typically appearing as an off-white to light yellow powder. Its solubility has been noted in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H29NO6 | [2] |

| Molecular Weight | 415.48 g/mol | [2] |

| CAS Number | 169534-85-4 | [2] |

| Appearance | Solid, Off-white to light yellow powder | |

| Solubility | Soluble in DMSO | |

| Predicted Boiling Point | 690.7 ± 55.0 °C | [2] |

| Predicted Density | 1.31 ± 0.1 g/cm³ | [2] |

Spectroscopic Data

Table 2: Summary of Spectroscopic Characterization of this compound

| Technique | Status of Available Data |

| ¹H NMR | Structure elucidated using this method, but specific chemical shift data is not publicly available. |

| ¹³C NMR | Structure elucidated using this method, but specific chemical shift data is not publicly available. |

| Mass Spectrometry | Structure confirmed by this method, but detailed fragmentation data is not publicly available. |

| Infrared Spectroscopy | Structure confirmed by this method, but specific absorption band data is not publicly available. |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally sourced from the roots of the plant Stemona sessilifolia. The general procedure for the isolation of alkaloids from this plant involves solvent extraction followed by chromatographic separation. While a detailed, step-by-step protocol specifically for this compound is not available, a general workflow can be inferred from literature describing the isolation of other alkaloids from the same source.

A generalized workflow for the isolation and purification of alkaloids from Stemona sessilifolia is depicted in the following diagram.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Stemona sessilifolia are subjected to extraction with a suitable organic solvent, such as ethanol. This process yields a crude extract containing a mixture of alkaloids and other plant metabolites.

-

Acid-Base Partitioning: The crude extract is then typically subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified, and the deprotonated alkaloids are extracted back into an organic solvent.

-

Chromatography: The resulting enriched alkaloid fraction is then subjected to one or more rounds of column chromatography. Silica gel is a commonly used stationary phase, with a gradient of solvents of increasing polarity used for elution. Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity

The biological activities of this compound have not been extensively studied, and there is a significant gap in the literature regarding its specific mechanism of action and effects on cellular signaling pathways. However, studies on other alkaloids isolated from Stemona sessilifolia provide some context for potential areas of investigation.

Some alkaloids from this plant species have been reported to exhibit antitussive and acetylcholinesterase (AChE) inhibitory activities.[5][6] The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key mechanism for the treatment of conditions like Alzheimer's disease.

The potential for this compound to act as an acetylcholinesterase inhibitor suggests a possible therapeutic application and warrants further investigation. A simplified diagram illustrating the general mechanism of acetylcholinesterase inhibition is provided below.

Caption: General mechanism of acetylcholinesterase inhibition.

Future Directions

The current body of knowledge on this compound provides a starting point for further research. Key areas for future investigation include:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR data are needed to be publicly documented to facilitate the routine identification and quality control of this compound.

-

Biological Screening: A comprehensive screening of this compound against a panel of biological targets is necessary to uncover its pharmacological potential. Based on the activities of related alkaloids, initial studies could focus on its antitussive and acetylcholinesterase inhibitory effects.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents an intriguing natural product with potential for further scientific exploration. This guide has summarized the currently available physical and chemical data to aid researchers in their laboratory work. The significant gaps in the detailed spectroscopic and biological data highlight the need for further investigation to fully unlock the scientific and therapeutic potential of this Stemona alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Protostemotinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemotinine, a prominent alkaloid within the Stemona genus, has garnered significant scientific interest due to its traditional use in treating respiratory ailments and as a natural insecticide. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, primarily Stemona sessilifolia and Stemona japonica. It delves into the traditional preparations, summarizes the available quantitative pharmacological data, and outlines detailed experimental protocols for the isolation and bioactivity assessment of this compound. Furthermore, this guide explores the known mechanisms of action, including relevant signaling pathways, to facilitate further research and drug development endeavors.

Introduction

The genus Stemona, known as "Bai Bu" in Traditional Chinese Medicine (TCM), has a long history of use in various Asian cultures for its medicinal properties.[1][2] These plants are particularly valued for their potent antitussive (cough-suppressing) and insecticidal activities.[3][4] Phytochemical investigations have revealed that the characteristic biological effects of Stemona species are largely attributable to a unique group of alkaloids.[1][5] Among these, this compound, which is synonymous with maistemonine, stands out as a key bioactive constituent.[6]

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the ethnobotanical uses and pharmacological potential of this compound. By consolidating traditional knowledge with modern scientific findings, this document seeks to provide a solid foundation for future studies and the potential development of novel therapeutic agents.

Ethnobotanical Uses

The primary ethnobotanical applications of this compound-containing plants fall into two main categories: respiratory treatments and pest control.

Antitussive Applications

In Traditional Chinese Medicine, the roots of Stemona species are widely used to moisten the lungs and stop coughs.[4] They are particularly employed for chronic and persistent coughs.[4]

Traditional Preparations:

-

Decoction: The most common method of preparation involves boiling the dried roots in water.[4] A typical dosage is 3-9 grams of the dried root per day.[4]

-

Tincture: An alcohol-based extract is also used, which is believed to have a long shelf life and allow for easy administration.[7]

Insecticidal Applications

Stemona extracts have been traditionally used as a natural insecticide against a variety of pests.[3] This application is well-documented in historical and contemporary ethnobotanical literature.

Traditional Preparations:

-

Aqueous Extract: The roots are crushed and soaked in water to create a solution that can be sprayed on crops.

-

Topical Application: For ectoparasites like lice, a paste or a concentrated decoction of the root is applied directly to the affected area.[4]

Quantitative Pharmacological Data

While ethnobotanical reports provide qualitative evidence of efficacy, modern pharmacological studies have begun to quantify the biological activities of this compound and related alkaloids.

| Alkaloid Class | Bioactivity | Assay | Results | Reference |

| Maistemonine-class | Anti-inflammatory | Inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | IC50 values of 19.7 µM and 13.8 µM for stemajapines A and C, respectively. | [6][8] |

Note: Specific quantitative data for the antitussive and insecticidal activities of purified this compound (maistemonine) are not yet widely available in the reviewed literature. Further research is required to establish precise ED50 and LD50 values.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for assessing its key biological activities.

Isolation of Maistemonine-class Alkaloids from Stemona japonica

This protocol is adapted from a study on the isolation of maistemonine-class alkaloids from the roots of S. japonica.[6]

Extraction and Initial Fractionation:

-

Extract fresh, fragmented roots of S. japonica (60 kg) with 80% methanol at room temperature.

-

Evaporate the solvent under vacuum to obtain a crude extract.

-

Suspend the crude extract in 1% HCl and partition with ethyl acetate (EtOAc).

-

Adjust the acidic aqueous layer to pH 7-8 with 5% ammonia solution.

-

Extract the basified aqueous layer with EtOAc to yield a crude alkaloid extract (666 g).

-

Subject the crude alkaloid extract to C18 Medium Pressure Liquid Chromatography (MPLC) with a MeOH–H₂O gradient (1:9 to 100:0, v/v) to obtain fractions based on Thin Layer Chromatography (TLC) analysis.

Purification:

-

Further separate the fractions using column chromatography on silica gel and Sephadex LH-20 to isolate individual compounds, including maistemonine (this compound).

Antitussive Activity Assay (Citric Acid-Induced Cough Model)

This protocol is a standard method for evaluating the antitussive effects of compounds in guinea pigs.

-

House male guinea pigs in a controlled environment.

-

Expose the animals to a 0.1 M citric acid aerosol for a set duration to induce coughing.

-

Administer the test compound (e.g., this compound) orally or via injection at various doses.

-

After a predetermined time, re-expose the animals to the citric acid aerosol.

-

Record the number of coughs during the exposure period and compare it to a vehicle-treated control group.

-

Calculate the percentage of cough inhibition for each dose.

Insecticidal Activity Assay (Contact Toxicity)

This protocol assesses the direct toxicity of a compound to insects.

-

Rear a suitable insect species (e.g., fruit flies or aphids) under controlled conditions.

-

Dissolve the test compound in an appropriate solvent to create a series of concentrations.

-

Apply a small, defined volume of each concentration directly to the dorsal thorax of individual insects.

-

Place the treated insects in a clean container with a food source.

-

Assess mortality at specified time points (e.g., 24, 48, and 72 hours) and compare to a solvent-treated control group.

-

Calculate the LD50 (lethal dose for 50% of the population).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[6]

-

Culture RAW264.7 macrophage cells in a suitable medium.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, leaving an unstimulated control.

-

After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition and determine the IC50 value (the concentration that inhibits 50% of NO production).

Mechanism of Action and Signaling Pathways

The biological activities of this compound are attributed to its interaction with specific molecular targets and modulation of cellular signaling pathways.

Insecticidal Mechanism

The insecticidal properties of Stemona alkaloids are believed to be mediated through their action on the insect nervous system. Some studies suggest that these alkaloids act as antagonists of the nicotinic acetylcholine receptor (nAChR), a key receptor involved in synaptic transmission in insects. By blocking this receptor, the alkaloids disrupt nerve impulses, leading to paralysis and death.

Anti-inflammatory Mechanism

The anti-inflammatory effects of maistemonine-class alkaloids are likely due to the modulation of key inflammatory signaling pathways. While the exact mechanism for this compound is still under investigation, related compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide. This suggests a potential interaction with pathways such as the Nuclear Factor-kappa B (NF-κB) or the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are central regulators of inflammation.

Conclusion and Future Directions

This compound and the plants that contain it represent a valuable resource for the discovery of new drugs, particularly for the treatment of cough and for the development of natural insecticides. While traditional knowledge provides a strong foundation, further rigorous scientific investigation is necessary to fully elucidate the pharmacological properties and mechanisms of action of this compound.

Future research should focus on:

-

Obtaining specific quantitative data (ED50, LD50, IC50) for the antitussive and insecticidal activities of purified this compound.

-

Conducting detailed studies to confirm the precise molecular targets and signaling pathways involved in its various biological effects.

-

Performing preclinical and clinical studies to evaluate the safety and efficacy of this compound for its traditional medicinal uses.

By bridging the gap between traditional ethnobotanical knowledge and modern scientific research, the full therapeutic potential of this compound can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. preprints.org [preprints.org]

- 4. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Initial Toxicological Profile of Protostemotinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemotinine, an alkaloid isolated from the roots and rhizomes of Stemona sessilifolia, has garnered interest for its potential therapeutic properties. This technical guide provides an initial toxicological profile of this compound, drawing from the currently available scientific literature. While comprehensive toxicological data remains limited, existing studies provide foundational insights into its acute toxicity and cytotoxicity. This document summarizes the key findings, details the experimental methodologies employed in these studies, and visualizes the known signaling pathways and experimental workflows. It is important to note that crucial quantitative toxicological metrics such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL) are not yet established in the public domain. Further research is imperative to fully characterize the safety profile of this compound for any potential clinical applications.

Introduction

This compound is a natural alkaloid belonging to the Stemona family of compounds, which are known for a range of biological activities. The increasing interest in natural products for drug discovery necessitates a thorough evaluation of their safety profiles. This whitepaper serves as a preliminary toxicological assessment of this compound, consolidating the existing, albeit limited, data for the scientific community.

Quantitative Toxicological Data

A comprehensive search of scientific databases has revealed a notable absence of quantitative toxicological data for this compound. Key metrics essential for a complete safety assessment are currently unavailable.

Table 1: Summary of Acute and Sub-Chronic Toxicity Data for this compound

| Parameter | Species | Route of Administration | Value | Source |

| LD50 (Median Lethal Dose) | Not Available | Not Available | Not Available | Not Available |

| NOAEL (No-Observed-Adverse-Effect Level) | Not Available | Not Available | Not Available | Not Available |

Table 2: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay | Endpoint | Result | Source |

| RAW264.7 (Murine Macrophage) | MTT Assay | Cell Viability | No cytotoxic effects observed at concentrations up to 100 µmol/L | [1] |

| IC50 (Half-maximal Inhibitory Concentration) | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

The following sections detail the methodologies from a key study that investigated the effects of this compound.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on RAW264.7 macrophage cells.[1]

-

Cell Line: RAW264.7 murine macrophage cells.

-

Treatment: Cells were treated with Protostemonine at concentrations of 0, 1, 3, 10, 30, and 100 μmol/L.[1]

-

Incubation: The cells were incubated for 48 hours.[1]

-

Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Endpoint: The assay measures the metabolic activity of the cells, which is correlated with cell viability.

In Vivo Acute Toxicity Assessment

Objective: To evaluate the acute in vivo effects of this compound in a mouse model.

-

Animal Model: C57BL/6 mice.[2]

-

Treatment: Mice were administered Protostemonine at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[2]

-

Observation: The study primarily focused on the anti-inflammatory effects of Protostemonine in a lipopolysaccharide (LPS)-induced acute lung injury model.[1]

-

Toxicity Endpoint: The study reported "no side effects in vivo" at the tested dose, based on the context of the inflammatory model.[1] Specific toxicological parameters beyond general observation were not detailed.

Signaling Pathways and Experimental Workflows

Signaling Pathway Modulated by this compound

This compound has been shown to modulate inflammatory responses by inhibiting the MAPK and PI3K/AKT signaling pathways in macrophages.[1]

References

Methodological & Application

Application Notes: Extraction and Isolation of Protostemotinine from Stemona Species

Introduction Protostemotinine is a bioactive alkaloid belonging to the Stemona alkaloid group, which is characteristic of plants in the Stemonaceae family. These compounds are known for their significant antitussive and insecticidal properties. This compound has been successfully isolated from the roots of various Stemona species, including Stemona sessilifolia.[1] This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies are based on established scientific literature and involve a multi-step process of solvent extraction followed by chromatographic separation.

General Principles The isolation of this compound, like other alkaloids, relies on its basic nature and solubility characteristics. The general workflow involves:

-

Extraction : Utilizing an alcohol-based solvent to extract a wide range of compounds, including alkaloids, from the dried and powdered plant material.

-

Acid-Base Partitioning : A liquid-liquid extraction technique to selectively separate the basic alkaloids from neutral and acidic components.

-

Chromatographic Purification : Employing techniques like column chromatography to isolate individual alkaloids, such as this compound, from the crude alkaloid mixture.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Plant Material

This protocol describes the initial extraction of total alkaloids from the roots of Stemona species.

1.1. Plant Material Preparation:

-

Collect fresh roots of a suitable Stemona species (e.g., Stemona sessilifolia or Stemona japonica).

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (40-50°C) until brittle.

-

Grind the dried roots into a coarse or thick powder using a mechanical grinder.[2]

1.2. Solvent Extraction:

-

Place the powdered plant material in a large flask or extractor.

-

Add an alcoholic solvent, such as 75-95% ethanol or 80% methanol, to the flask.[1][3][4] The solvent-to-solid ratio can vary, with a typical starting point being 8:1 (v/w).[2]

-

Perform the extraction. Two common methods are:

-

Maceration: Submerge the powder in the solvent and let it stand at room temperature for several days (e.g., 4 days), with occasional stirring.[3] This process can be repeated multiple times (e.g., 4 times) with fresh solvent to ensure exhaustive extraction.

-

Reflux Extraction: Heat the solvent-plant material mixture to a gentle boil (reflux) for a specified period, typically 3 hours.[2] This process is usually repeated 2-3 times to maximize yield.[2]

-

-

After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the solvent, yielding a dark, crude residue.[3][4]

1.3. Acid-Base Partitioning for Alkaloid Enrichment:

-

Suspend the crude residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[3][4]

-

Transfer the suspension to a separatory funnel and add an acidic aqueous solution (e.g., 1-5% HCl).[3][4]

-

Shake the funnel vigorously and allow the layers to separate. The protonated alkaloids will dissolve in the acidic aqueous layer.

-

Collect the lower aqueous layer. Repeat the acid extraction on the organic layer 2-3 more times to ensure all alkaloids are transferred to the aqueous phase.

-

Combine all acidic aqueous fractions.

-

Adjust the pH of the combined aqueous layer to be basic (pH 7-8 or higher) by slowly adding a base, such as a dilute ammonia solution.[3][4] This deprotonates the alkaloids, making them insoluble in water.

-

Extract the liberated free-base alkaloids from the basic aqueous solution using an organic solvent (e.g., CH₂Cl₂ or EtOAc).[3][4] Perform this extraction multiple times (e.g., 3-4 times).

-

Combine the organic layers, dry them over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[4]

Protocol 2: Isolation and Purification of this compound

This protocol details the chromatographic separation of this compound from the crude alkaloid mixture.

2.1. Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable slurry packing method.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A common method is to use a gradient elution.[4]

-

Collect fractions of the eluate using test tubes or a fraction collector.

-

Monitor the separation process by analyzing the collected fractions using Thin-Layer Chromatography (TLC).

-

Combine the fractions that contain the compound of interest (this compound).

-

Evaporate the solvent from the combined fractions to yield the purified compound.

2.2. Further Purification (Optional):

-

If the isolated this compound is not sufficiently pure, further purification can be achieved using methods like:

-

Preparative Thin-Layer Chromatography (Prep-TLC): Apply the semi-purified sample as a band onto a large TLC plate and develop it. After development, scrape the band corresponding to this compound and elute the compound from the silica with a suitable solvent.[3]

-

Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.

-

Data Presentation

The following tables summarize quantitative data from various extraction protocols found in the literature.

Table 1: Summary of Extraction Parameters for Stemona Alkaloids

| Plant Species | Part Used | Initial Mass | Extraction Solvent | Method | Solvent Volume/Ratio | Yield of Crude Alkaloid Extract | Reference |

| Stemona japonica | Roots | N/A | 90% Alcohol | Reflux (3h x 3) | 8x amount of material | N/A | [2] |

| Unidentified Stemona sp. | Roots | 1.1 kg (dry) | 95% Ethanol | Maceration (4 days) | 4 x 3000 mL | 0.732 g (from 58.8 g of initial extract) | [3] |

| Stemona japonica | Roots | 60 kg (fresh) | 80% Methanol | Maceration (RT) | N/A | 666 g | [4] |

| Stemona sessilifolia | Roots | N/A | 75% Ethanol | Partitioned | N/A | N/A | [1] |

Table 2: Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Application | Reference |

| Column Chromatography | Silica Gel | Chloroform-Acetone | Gradient (1:0 to 0:1, v/v) | Fractionation of crude alkaloids | [4] |

| Column Chromatography | Silica Gel | Dichloromethane-Methanol-Aqueous NH₃ | N/A | Purification of crude alkaloids | [3] |

| Cation Exchange Resin | D004 Resin | N/A | Adsorption/Desorption | Purification of total alkaloids | [2] |

| Preparative TLC | Silica Gel | Dichloromethane-Methanol-Aqueous NH₃ (100:5:1) | Isocratic | Final purification of compounds | [3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Caption: Workflow for this compound Isolation.

References

Total Synthesis of Protostemonine and its Analogues: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis protocols for the structurally complex alkaloid, protostemonine, and its analogues. This application note includes detailed experimental methodologies, quantitative data summaries, and visualizations of the synthetic pathways.

Protostemonine, a member of the Stemona alkaloid family, possesses a complex tetracyclic core and has garnered significant attention from the synthetic chemistry community due to its intricate architecture and potential biological activity. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into its medicinal properties and for the generation of novel analogues for structure-activity relationship (SAR) studies. This document outlines key strategies and protocols from seminal total syntheses of protostemonine.

Key Synthetic Strategies and Experimental Protocols

Two major synthetic routes to (±)-protostemonine have been reported, one by Kende et al. and another by Martin et al. Both approaches feature unique strategies for the construction of the core ring system.

Kende's Convergent Intramolecular [4+2] Cycloaddition Strategy

A cornerstone of Kende's approach is a convergent intramolecular Diels-Alder reaction to construct the tetracyclic core of protostemonine. This strategy involves the synthesis of a complex triene precursor, which then undergoes cyclization to form the key ring system.

Table 1: Key Quantitative Data for Kende's Total Synthesis of (±)-Protostemonine

| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Alkylation | LDA, THF, -78 °C; then add electrophile | Substituted lactone | 85 |